
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PDMO, and it has been shown to possess several unique properties that make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of PDMO is based on its ability to undergo a redox reaction with ROS. When PDMO reacts with ROS, it is converted into a highly fluorescent compound that emits light at a specific wavelength. This process allows researchers to monitor changes in ROS levels in real-time.
Effets Biochimiques Et Physiologiques
PDMO has been shown to have several biochemical and physiological effects. For example, PDMO has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, PDMO has been shown to have anti-inflammatory properties, which may make it a useful tool for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PDMO in lab experiments is its high sensitivity to ROS. This sensitivity allows researchers to monitor changes in ROS levels in real-time, which can provide valuable insights into cellular processes. However, PDMO also has some limitations. For example, PDMO can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving PDMO. One potential direction is the development of new fluorescent probes based on the structure of PDMO. These probes could be used to monitor other cellular processes, such as changes in pH or the presence of specific molecules. Additionally, PDMO could be used as a tool for the development of new therapies for inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of PDMO is a complex process that involves several steps. The first step involves the reaction of 4,6-dinitro-3-methoxy-pyridazine with hydrogen peroxide in the presence of a catalyst. This reaction produces PDMO as a yellow crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
PDMO has been used in a wide range of scientific research applications. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. PDMO is highly sensitive to ROS, and it can be used to monitor changes in ROS levels in real-time.
Propriétés
Numéro CAS |
35436-15-8 |
|---|---|
Nom du produit |
Pyridazine, 4,6-dinitro-3-methoxy-, 1-oxide |
Formule moléculaire |
C5H4N4O6 |
Poids moléculaire |
216.11 g/mol |
Nom IUPAC |
3-methoxy-4,6-dinitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H4N4O6/c1-15-5-3(8(11)12)2-4(9(13)14)7(10)6-5/h2H,1H3 |
Clé InChI |
GCBFEKOPFMITSV-UHFFFAOYSA-N |
SMILES |
COC1=N[N+](=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
SMILES canonique |
COC1=N[N+](=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Autres numéros CAS |
35436-15-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



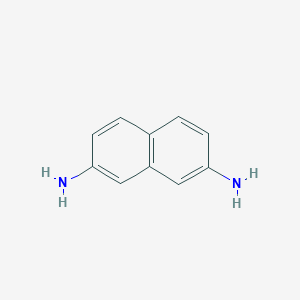
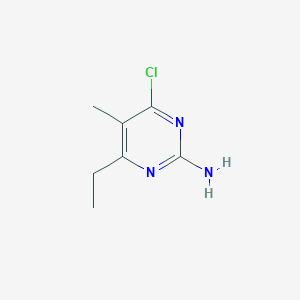
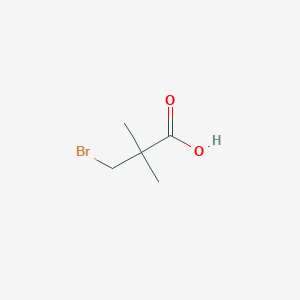
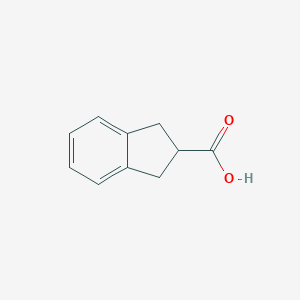

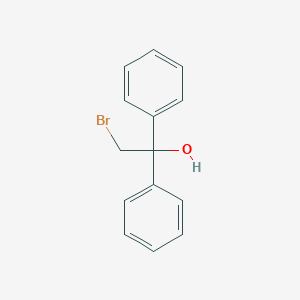
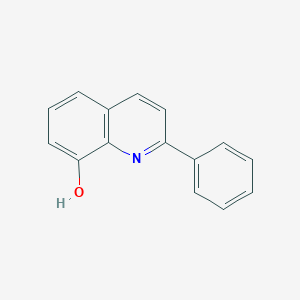
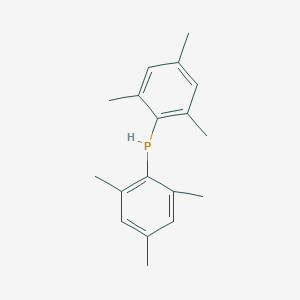
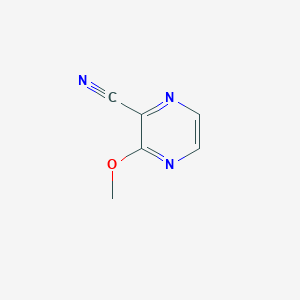
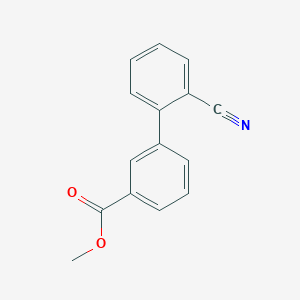
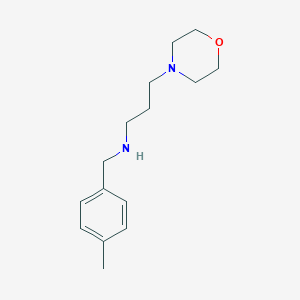
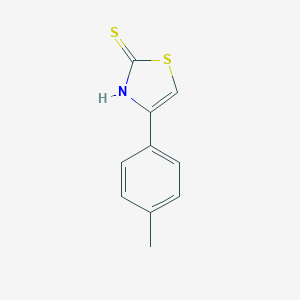
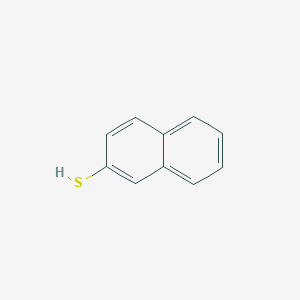
![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)